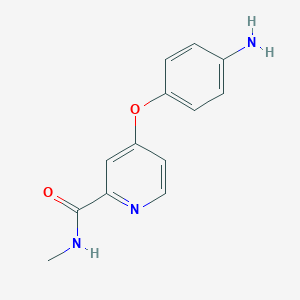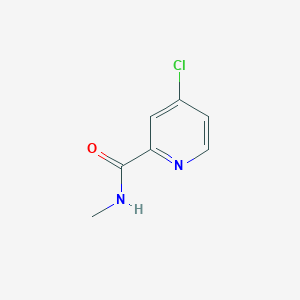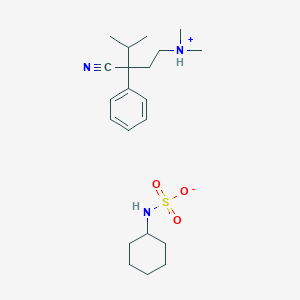
Butyronitrile, 4-(dimethylamino)-2-isopropyl-2-phenyl-, cyclohexane sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyronitrile, 4-(dimethylamino)-2-isopropyl-2-phenyl-, cyclohexane sulfamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DPCPX, and it is a selective antagonist for adenosine A1 receptors. In
Mecanismo De Acción
DPCPX is a selective antagonist for adenosine A1 receptors. Adenosine A1 receptors are G protein-coupled receptors that are widely distributed in the brain and other tissues. These receptors are involved in various physiological processes, such as sleep regulation, pain perception, and cardiovascular function. DPCPX binds to adenosine A1 receptors and blocks the binding of adenosine, which is the endogenous ligand for these receptors. This leads to a decrease in the activity of adenosine A1 receptors and a reduction in their physiological effects.
Efectos Bioquímicos Y Fisiológicos
DPCPX has been shown to have various biochemical and physiological effects in different tissues and systems. In the brain, DPCPX has been shown to increase wakefulness and reduce sleep duration. In the cardiovascular system, DPCPX has been shown to reduce heart rate and blood pressure. In the respiratory system, DPCPX has been shown to reduce airway resistance and improve lung function. In the immune system, DPCPX has been shown to modulate the activity of immune cells and cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPCPX has several advantages for lab experiments, such as its high selectivity and potency for adenosine A1 receptors, its well-established synthesis method, and its availability from commercial sources. However, DPCPX also has some limitations, such as its low solubility in aqueous solutions, its potential toxicity at high doses, and its limited stability in certain conditions.
Direcciones Futuras
There are several future directions for the research on DPCPX. One direction is to develop new derivatives of DPCPX that have better selectivity and efficacy for adenosine A1 receptors. Another direction is to study the role of adenosine A1 receptors in different diseases and conditions, such as cancer, neurodegenerative disorders, and pain. A third direction is to explore the potential therapeutic applications of DPCPX and its derivatives in various fields, such as sleep medicine, cardiovascular medicine, and respiratory medicine.
Conclusion:
In conclusion, DPCPX is a chemical compound that has significant potential for scientific research and drug discovery. It is a selective antagonist for adenosine A1 receptors, and it has various biochemical and physiological effects in different tissues and systems. DPCPX has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound. Overall, DPCPX is a valuable tool for studying the role of adenosine A1 receptors in health and disease.
Métodos De Síntesis
DPCPX can be synthesized by reacting 4-(dimethylamino)-2-isopropyl-2-phenylbutyronitrile with cyclohexane sulfamic acid. The reaction takes place in the presence of a solvent, such as dichloromethane, and a catalyst, such as triethylamine. The final product is obtained by purifying the reaction mixture using various techniques, such as column chromatography.
Aplicaciones Científicas De Investigación
DPCPX has been extensively studied for its potential applications in various fields, such as neuroscience, pharmacology, and drug discovery. In neuroscience, DPCPX is used as a tool to study the role of adenosine A1 receptors in the brain. In pharmacology, DPCPX is used to develop new drugs that target adenosine A1 receptors. In drug discovery, DPCPX is used as a lead compound to develop new drugs that have better selectivity and efficacy.
Propiedades
Número CAS |
100700-37-6 |
|---|---|
Nombre del producto |
Butyronitrile, 4-(dimethylamino)-2-isopropyl-2-phenyl-, cyclohexane sulfamate |
Fórmula molecular |
C21H35N3O3S |
Peso molecular |
409.6 g/mol |
Nombre IUPAC |
(3-cyano-4-methyl-3-phenylpentyl)-dimethylazanium;N-cyclohexylsulfamate |
InChI |
InChI=1S/C15H22N2.C6H13NO3S/c1-13(2)15(12-16,10-11-17(3)4)14-8-6-5-7-9-14;8-11(9,10)7-6-4-2-1-3-5-6/h5-9,13H,10-11H2,1-4H3;6-7H,1-5H2,(H,8,9,10) |
Clave InChI |
TYHONNDWIFYQMB-UHFFFAOYSA-N |
SMILES |
CC(C)C(CC[NH+](C)C)(C#N)C1=CC=CC=C1.C1CCC(CC1)NS(=O)(=O)[O-] |
SMILES canónico |
CC(C)C(CC[NH+](C)C)(C#N)C1=CC=CC=C1.C1CCC(CC1)NS(=O)(=O)[O-] |
Sinónimos |
4-(Dimethylamino)-2-isopropyl-2-phenylvaleronitrile cyclamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



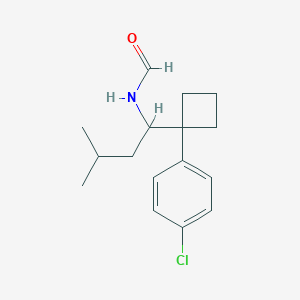


![(E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide](/img/structure/B19238.png)
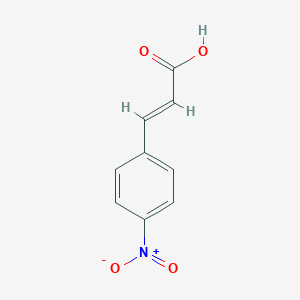

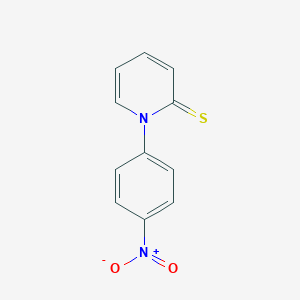
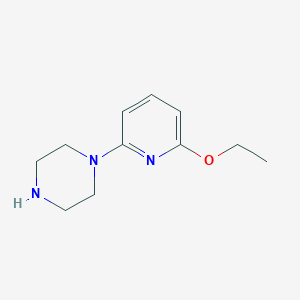
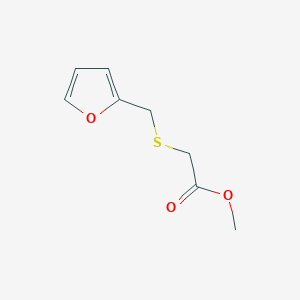
![7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B19254.png)
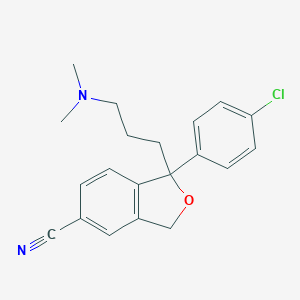
![N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B19260.png)
